molecular formula C6H6BrNO B044785 5-Bromo-2-methoxypyridine CAS No. 13472-85-0

5-Bromo-2-methoxypyridine

Cat. No. B044785
CAS RN: 13472-85-0
M. Wt: 188.02 g/mol
InChI Key: XADICJHFELMBGX-UHFFFAOYSA-N
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Patent
US06750232B2

Procedure details

After sodium (10 g, 0.435 mol) was dissolved in methanol (500 ml), 2,5-dibromopyridine (50 g, 0.211 mol) was added thereto and the mixture was heated for 2 days under reflux. The reaction solution was cooled as it was, and then concentrated. Then, the residue was diluted with ethyl acetate and an aqueous saturated solution of ammonium chloride. The organic layer was washed with an aqueous saturated solution of ammonium chloride and brine, and then dried over anhydrous sodium sulfate and concentrated, to give the title compound (33 g, 83%) as a pale brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[CH3:10][OH:11]>>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([O:11][CH3:10])=[N:4][CH:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled as it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Then, the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated solution of ammonium chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.